Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate
Overview
Description
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety imparts significant pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the use of indole-3-carboxaldehyde as a starting material. The aldehyde group is first reduced to the corresponding alcohol, which is then esterified with methanol to yield the desired product. This method may require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microflow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, the compound may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: A precursor for the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties. Its ester group and methyl substitution confer distinct reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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